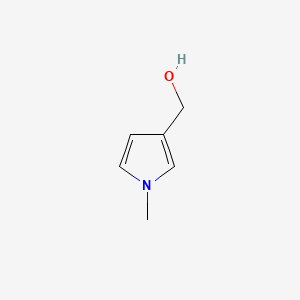
3-Amino-5-bromobenzoato de metilo
Descripción general
Descripción
Methyl 3-amino-5-bromobenzoate (MABB) is a novel compound that has recently been gaining attention in the scientific community. It is a derivative of benzoic acid, and has been shown to possess a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Síntesis Química
“3-Amino-5-bromobenzoato de metilo” se utiliza a menudo en la síntesis química . Su estructura única, que incluye un grupo amino y un grupo bromo en un anillo benzoato, lo convierte en un reactivo versátil en la síntesis de varios compuestos orgánicos .
Ciencia de Materiales
En el campo de la ciencia de materiales, “this compound” puede utilizarse en el desarrollo de nuevos materiales . Su estructura molecular puede contribuir a las propiedades de los materiales resultantes .
Cromatografía
“this compound” puede utilizarse en cromatografía, una técnica de laboratorio para la separación de mezclas . El compuesto puede servir como referencia o como molécula diana en el análisis cromatográfico .
Química Analítica
En química analítica, “this compound” puede utilizarse como patrón para la calibración . También puede utilizarse en el desarrollo de nuevos métodos analíticos .
Crecimiento de Cristales Únicos Ópticos No Lineales
“this compound” se ha utilizado en el crecimiento de cristales únicos ópticos no lineales . Estos cristales muestran una buena transparencia óptica y estabilidad mecánica .
Síntesis de Derivados
“this compound” puede utilizarse en la síntesis de sus derivados . Por ejemplo, puede utilizarse para sintetizar "5-bromo-2-(1 H -pirrol-1-il)benzoato de metilo" .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 3-amino-5-bromobenzoate is a chemical compound with the molecular formula C8H8BrNO2 Similar compounds have been known to inhibit fabh, an enzyme involved in the fatty acid synthesis pathway .
Mode of Action
Based on its structural similarity to other fabh inhibitors, it may bind to the active site of the enzyme, preventing it from catalyzing the condensation of malonyl-acp with an acyl-coa, a crucial step in fatty acid synthesis .
Result of Action
If it indeed inhibits fabh, it could potentially lead to a decrease in fatty acid synthesis, impacting various cellular functions such as membrane formation and energy storage .
Action Environment
Factors such as temperature, ph, and the presence of other interacting molecules can generally impact the stability and efficacy of chemical compounds .
Análisis Bioquímico
Biochemical Properties
Methyl 3-amino-5-bromobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of 2-benzamidobenzoic acids, which are known inhibitors of FabH, an enzyme crucial for fatty acid biosynthesis in bacteria . Additionally, Methyl 3-amino-5-bromobenzoate can inhibit the pqs quorum sensing system of Pseudomonas aeruginosa, affecting the production of virulence factors and biofilm formation .
Cellular Effects
The effects of Methyl 3-amino-5-bromobenzoate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the pqs quorum sensing system in Pseudomonas aeruginosa can lead to changes in gene expression related to virulence and biofilm formation . This modulation can impact cellular metabolism and the overall behavior of bacterial cells.
Molecular Mechanism
At the molecular level, Methyl 3-amino-5-bromobenzoate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its inhibition of FabH affects fatty acid biosynthesis, which is crucial for bacterial growth and survival . Additionally, its impact on the pqs quorum sensing system involves binding to specific proteins, altering their function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-amino-5-bromobenzoate can change over time. Its stability and degradation are important factors to consider. The compound is generally stable when stored in a dark, dry place at temperatures between 2-8°C . Over time, however, it may degrade, potentially affecting its efficacy in biochemical reactions. Long-term studies have shown that its effects on cellular function can vary, with some changes in cellular behavior observed after prolonged exposure .
Dosage Effects in Animal Models
The effects of Methyl 3-amino-5-bromobenzoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting bacterial growth by targeting specific enzymes . At higher doses, it can have toxic or adverse effects, potentially disrupting normal cellular processes and leading to cell death . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
Methyl 3-amino-5-bromobenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of 2-benzamidobenzoic acids highlights its involvement in fatty acid biosynthesis inhibition . Additionally, its impact on the pqs quorum sensing system affects metabolic flux and metabolite levels in bacterial cells .
Transport and Distribution
Within cells and tissues, Methyl 3-amino-5-bromobenzoate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of Methyl 3-amino-5-bromobenzoate is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function, as it interacts with specific biomolecules within these compartments, modulating biochemical pathways and cellular processes.
Propiedades
IUPAC Name |
methyl 3-amino-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXLJDUZJCMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596068 | |
| Record name | Methyl 3-amino-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
706791-83-5 | |
| Record name | Methyl 3-amino-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-5-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














